4-formylphenylmethanesulfonate

Description

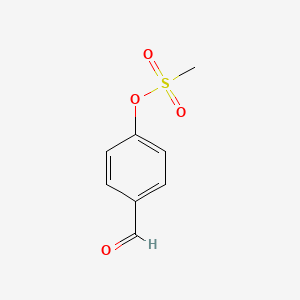

4-Formylphenylmethanesulfonate (CAS: 69088-97-7) is an organic sulfonate ester derived from methanesulfonic acid and 4-hydroxybenzaldehyde. Its molecular formula is C₈H₈O₄S, with a molar mass of 200.21 g/mol . The compound features a benzaldehyde group substituted at the para position with a methanesulfonate ester (–OSO₂CH₃), making it a versatile intermediate in organic synthesis. Its primary applications include serving as a precursor for cross-coupling reactions, polymer chemistry, and pharmaceutical derivatization due to the reactive formyl (–CHO) and sulfonate (–OSO₂–) functional groups .

Properties

Molecular Formula |

C8H8O4S |

|---|---|

Molecular Weight |

200.21 g/mol |

IUPAC Name |

(4-formylphenyl) methanesulfonate |

InChI |

InChI=1S/C8H8O4S/c1-13(10,11)12-8-4-2-7(6-9)3-5-8/h2-6H,1H3 |

InChI Key |

ONGYHNLSGFHZEK-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-formylphenyl methanesulfonate typically involves the reaction of 4-hydroxybenzaldehyde with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then purified to yield the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product .

Industrial production methods for 4-formylphenyl methanesulfonate may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

4-formylphenylmethanesulfonate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methanesulfonate group can be substituted with nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioethers.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include 4-carboxyphenyl methanesulfonate, 4-hydroxymethylphenyl methanesulfonate, and various substituted derivatives .

Scientific Research Applications

4-formylphenylmethanesulfonate finds applications in several areas of scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

Mechanism of Action

The mechanism of action of 4-formylphenyl methanesulfonate involves its ability to undergo nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the formation of covalent bonds with nucleophiles. This property is exploited in various chemical and biological applications, where the compound acts as an electrophilic reagent. The molecular targets and pathways involved depend on the specific context of its use, such as enzyme inhibition or protein modification .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 4-formylphenylmethanesulfonate with its closest structural analogue, 4-formylphenyl 4-methylbenzenesulfonate (CAS: 80459-48-9), highlighting key differences in molecular composition and physicochemical properties:

| Property | This compound | 4-Formylphenyl 4-methylbenzenesulfonate |

|---|---|---|

| Molecular Formula | C₈H₈O₄S | C₁₄H₁₂O₄S |

| Molar Mass (g/mol) | 200.21 | 276.306 |

| Sulfonate Group | Methanesulfonate (–OSO₂CH₃) | 4-Methylbenzenesulfonate (–OSO₂C₆H₄CH₃) |

| Key Functional Groups | –CHO, –OSO₂CH₃ | –CHO, –OSO₂C₆H₄CH₃ |

| ChemSpider ID | N/A | 4299627 |

| Hydrophobicity | Moderate | High (due to aromatic methyl group) |

| Reactivity | Higher sulfonate lability | Lower lability (stabilized by methyl group) |

Research Findings and Key Differences

Solubility : The methanesulfonate derivative exhibits higher solubility in polar aprotic solvents (e.g., ~25 mg/mL in DMSO) compared to the 4-methylbenzenesulfonate analogue (~10 mg/mL) due to reduced steric hindrance .

Thermal Stability : Differential scanning calorimetry (DSC) studies show that this compound decomposes at ~180°C , whereas the 4-methylbenzenesulfonate variant is stable up to ~220°C , attributed to the stabilizing effect of the methyl group on the sulfonate .

Reactivity in Cross-Coupling : In palladium-catalyzed reactions, the methanesulfonate ester reacts 3× faster than its 4-methylbenzenesulfonate counterpart, as quantified by HPLC kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.